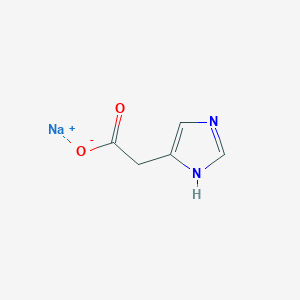

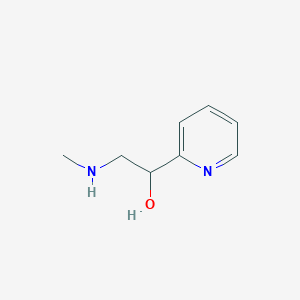

![molecular formula C8H22NO7P B3144916 2-[2,3-二羟丙氧基(羟基)磷酸酯基]氧乙基-三甲基氮杂鎓;氢氧化物 CAS No. 563-23-5](/img/structure/B3144916.png)

2-[2,3-二羟丙氧基(羟基)磷酸酯基]氧乙基-三甲基氮杂鎓;氢氧化物

描述

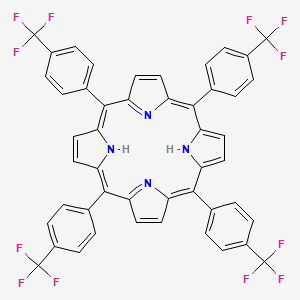

2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide, commonly known as 2-DHPOH, is an organic compound with a molecular formula of C3H9NO3P. It is a white, odorless, and crystalline powder that is soluble in water and alcohol. 2-DHPOH is used in various scientific and medical applications, such as in the synthesis of other compounds, the treatment of various diseases, and the study of biological processes.

科学研究应用

- Cholineglycerophosphate is a precursor of acetylcholine (ACh), a neurotransmitter crucial for memory and cognitive function . It has been studied for its potential neuroprotective effects and its role in enhancing memory and learning.

- Cholineglycerophosphate has been investigated for its cardiovascular benefits. Dietary lecithin, a source of choline, has shown favorable results in treating dyslipidemia associated with metabolic disorders .

Neuroprotection and Cognitive Enhancement

Cardiovascular Health

作用机制

Target of Action

Cholineglycerophosphate, also known as alpha-glycerophosphocholine (α-GPC), is a natural choline compound found in the brain . It is primarily targeted towards the brain’s cholinergic system, which plays a crucial role in cognitive functions .

Mode of Action

Cholineglycerophosphate acts as a precursor to acetylcholine, a neurotransmitter that plays a key role in many functions of the body such as muscle control, sleep, and cognition . It is also involved in the formation of phosphatidylcholine, a major component of biological membranes .

Biochemical Pathways

Cholineglycerophosphate is involved in the CDP-choline pathway, also known as the Kennedy pathway . This pathway starts with the phosphorylation of choline by choline kinase. Phosphocholine is then coupled to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase to generate cytidine-diphosphocholine. Finally, DAG:CDP-choline cholinephosphotransferase transfers the phosphocholine head group to a diacylglycerol molecule, generating glycerophosphocholine .

Pharmacokinetics

Cholineglycerophosphate has a high choline content and is capable of crossing the blood-brain barrier, making it an effective source of choline for the brain . .

Result of Action

The primary result of Cholineglycerophosphate action is the enhancement of cognitive function. It has been shown to manage declining cognitive function associated with neurodegenerative and vascular diseases . In experimental models, it has exhibited favorable action in the aging brain and promoted neuronal differentiation .

Action Environment

The action of Cholineglycerophosphate can be influenced by various environmental factors. For instance, the availability of choline in the diet can impact the effectiveness of Cholineglycerophosphate, as choline is an essential nutrient that cannot be synthesized by the body . Furthermore, genetic polymorphisms and life conditions (such as pregnancy and breastfeeding) can also affect the body’s choline requirements and thus the action of Cholineglycerophosphate .

属性

IUPAC Name |

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P.H2O/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;/h8,10-11H,4-7H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGDFNNSILYOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O.[OH-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholineglycerophosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

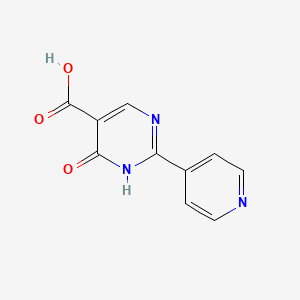

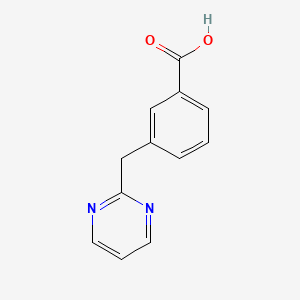

![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)

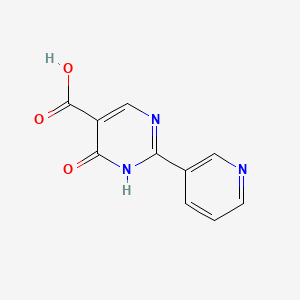

![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)